
N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a methanesulfonamide group, which is a sulfur-containing functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these components .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out.Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthetic Methodologies : Research has demonstrated advanced synthetic methodologies for related compounds, highlighting efficient pathways for creating complex nitrogen-containing heterocycles. Techniques such as regioselective chlorination and oxaziridine-mediated intramolecular amination have been developed to construct piperidine and tetrahydroisoquinoline structures, showcasing the versatility and reactivity of similar chemical frameworks (Ikemoto et al., 2000) (Allen et al., 2009).
- Chemical Reactivity : Studies have also explored the reactivity of sulfonamides and methanesulfonates in the formation of novel compounds. For example, the sulfomethylation of di-, tri-, and polyazamacrocycles opens new routes to mixed-side-chain macrocyclic chelates, indicating the potential of sulfonamide derivatives in creating biologically active molecules (van Westrenen & Sherry, 1992).
Pharmacological Applications
- Protic Ionic Liquid and Bi-functional Catalyst : Nicotinium methane sulfonate, a related compound, has been identified as a bio-renewable protic ionic liquid with dual acid and base functional groups. It exhibits excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines, suggesting potential applications in pharmaceutical synthesis and green chemistry (Tamaddon & Azadi, 2018).
- Oxygenation of Substrates : The enzyme methane mono-oxygenase has been shown to oxygenate a wide range of substrates, including n-alkanes and aromatic compounds. This highlights the broad applicability of enzymatic reactions in modifying molecules similar to "N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide" for diverse pharmacological purposes (Colby et al., 1977).
Advanced Materials and Catalysis
- Catalytic Applications : The multifunctional role of similar compounds in catalysis has been explored, with specific attention to their use in synthesizing nitrogen-containing heterocycles. This not only underscores their importance in organic synthesis but also their potential in creating materials with novel properties (Jin et al., 2010).
Mechanism of Action
The mode of action of such compounds typically involves interaction with specific protein targets in the body, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific structure of the compound and could involve a variety of biochemical pathways .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would also be influenced by its chemical structure. Factors such as solubility, stability, and permeability can affect the compound’s bioavailability .
The result of the compound’s action would depend on its specific targets and mode of action. This could range from inhibition of a particular enzyme, modulation of receptor activity, or alteration of cell signaling pathways, leading to various cellular and physiological effects .
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability .
Future Directions
properties
IUPAC Name |
N-methyl-N-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-11-6-7-13(16-15-11)22-12-5-4-8-18(9-12)14(19)10-17(2)23(3,20)21/h6-7,12H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAMEIZJUHMDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2955499.png)
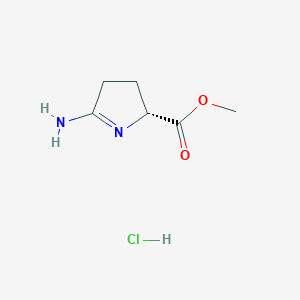

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2955502.png)
![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2955504.png)

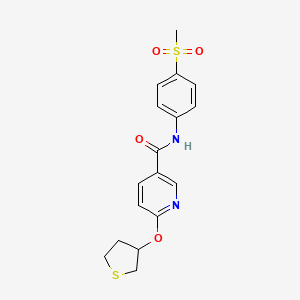
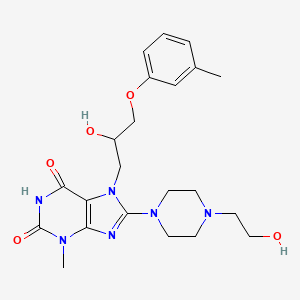
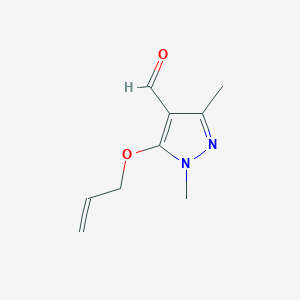
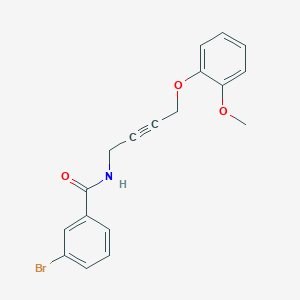
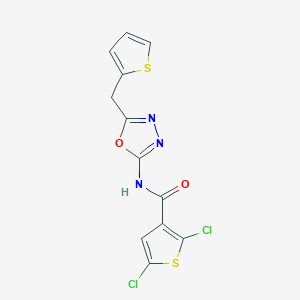
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)
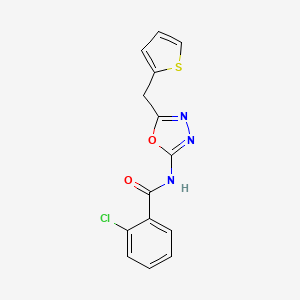
![2-[(E)-2-Nitroethenyl]benzo[b]thiophene](/img/structure/B2955522.png)